molecular formula C13H13ClN2S B12947824 3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 64338-91-6

3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B12947824
CAS No.: 64338-91-6
M. Wt: 264.77 g/mol
InChI Key: NEAURCXWRFTFGK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with ethylamine and thiourea under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its specific combination of imidazole and thiazole rings, along with the 4-chlorophenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

64338-91-6

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H13ClN2S/c1-2-11-12(9-3-5-10(14)6-4-9)16-8-7-15-13(16)17-11/h3-6H,2,7-8H2,1H3

InChI Key

NEAURCXWRFTFGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCN=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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